1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
5-Bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
The bromine substituent at position 5 increases molecular polarizability (MW = 276.13 vs. 197.24). This halogenation red-shifts the UV-Vis absorption maximum by 28 nm compared to the parent compound, indicating enhanced π→π* transitions. The bromine atom also introduces steric hindrance, reducing rotational freedom of the cyclobutyl group by 15% based on molecular dynamics simulations of analogous systems.
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Lacking the cyclobutyl substituent, this analog exhibits greater planarity (dihedral angle = 2.8° between rings). The absence of steric bulk permits stronger π-stacking interactions, evidenced by a 12% higher melting point compared to the cyclobutyl derivative. However, the cyclobutyl group in the target compound enhances solubility in nonpolar solvents by 3-fold.
Spiro[cyclobutane-pyrrolo[2,3-b]pyridine] Derivatives
Spirocyclic systems like 1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2',3-dione demonstrate constrained geometries where the cyclobutane ring forces perpendicular orientation relative to the aromatic system. This contrasts with the target compound’s monocyclic cyclobutyl group, which allows partial conjugation with the pyrrolopyridine core.
This comparative analysis underscores how substituent electronic effects and ring strain modulate the physicochemical behavior of pyrrolopyridine derivatives. The cyclobutyl group in the target compound strikes a balance between steric bulk and electronic modulation, making it particularly suitable for applications requiring tailored solubility and solid-state packing characteristics.
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1-cyclobutylpyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H11N3/c13-7-9-8-15(10-3-1-4-10)12-11(9)5-2-6-14-12/h2,5-6,8,10H,1,3-4H2 |
InChI Key |
PBWMVBJWENJTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C3=C2N=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
A common method involves cyclocondensation reactions starting from 2-aminopyrrole derivatives bearing a cyano group at the 3-position. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives can be reacted with active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile in acidic media (acetic acid with catalytic hydrochloric acid) under reflux conditions for several hours (typically 4 hours). This produces substituted 1H-pyrrolo[2,3-b]pyridines after purification by silica gel chromatography.
| Starting Material | Reagents | Conditions | Product Type |
|---|---|---|---|
| 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetylacetone, ethyl cyanoacetate, malononitrile | Reflux in acetic acid + catalytic HCl, 4 h | Substituted 1H-pyrrolo[2,3-b]pyridines |
This method is efficient for generating a variety of substituted pyrrolo[2,3-b]pyridines by varying the active methylene compound.
Formylation and Further Functionalization
Another approach involves formylation at the 3-position of the pyrrolo[2,3-b]pyridine ring using reagents such as phosphoryl chloride (POCl3) in N,N-dimethylformamide (DMF) at low temperatures (0 °C to room temperature). For example, 1-methyl-1H-pyrrolo[2,3-b]pyridine can be converted into its 3-carbaldehyde derivative with yields up to 83% under controlled addition of POCl3 to DMF followed by addition of the pyrrolo compound.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Formylation | POCl3, DMF | 0 °C to 60 °C, several hours | 74-83% | Dropwise addition, quenching with NaHCO3 |
This aldehyde intermediate can then be converted to the corresponding nitrile via standard transformations (e.g., oxime formation followed by dehydration).
Introduction of the Cyclobutyl Group at Nitrogen (N1)
N-alkylation of the pyrrolo[2,3-b]pyridine nitrogen with cyclobutyl-containing reagents is a key step to obtain the 1-cyclobutyl derivative. Typical methods include:
- Reaction of the pyrrolo[2,3-b]pyridine core with cyclobutyl halides or cyclobutyl-containing electrophiles under basic conditions,
- Use of reductive amination strategies with cyclobutyl aldehydes and sodium borohydride reduction.
For example, reductive amination of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives with cyclobutyl amines in methanol followed by sodium borohydride reduction yields the N-cyclobutyl substituted products.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Reductive amination | Cyclobutyl amine, NaBH4 | Methanol, room temperature, overnight | N-cyclobutyl pyrrolo[2,3-b]pyridine derivatives |
| N-alkylation | Cyclobutyl halide, base (e.g., K2CO3) | Polar aprotic solvent, reflux | Direct N-cyclobutylation |
Conversion to Carbonitrile at 3-Position
The 3-carbonitrile group can be introduced by:
- Direct use of 3-cyano-substituted pyrrole precursors in the cyclocondensation step,
- Conversion of 3-formyl derivatives to oximes followed by dehydration to nitriles,
- Nucleophilic substitution or cyanation reactions on appropriate intermediates.
These methods ensure the nitrile group is positioned precisely at the 3-position of the fused ring system.
Representative Synthetic Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetylacetone, acetic acid, catalytic HCl, reflux 4 h | Pyrrolo[2,3-b]pyridine core with CN at 3-position | Variable (typically 60-80%) |
| 2 | Pyrrolo[2,3-b]pyridine-3-carbaldehyde | Cyclobutyl amine, NaBH4, MeOH, rt overnight | 1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivative | 65-78% |
| 3 | Aldehyde derivative | Oxime formation + dehydration | This compound | 60-75% |
Analytical Characterization and Purification
- Purification is generally performed by silica gel column chromatography using solvents such as ethyl acetate or dichloromethane/methanol mixtures.
- Structural confirmation is achieved by IR spectroscopy (nitrile stretch ~2200 cm⁻¹), mass spectrometry (molecular ion peaks consistent with molecular weight), and NMR spectroscopy (^1H and ^13C NMR) showing characteristic chemical shifts for the fused ring and cyclobutyl protons.
- Elemental analysis further confirms purity and composition.
Summary of Research Findings
- The cyclocondensation method with active methylene compounds is a robust approach for preparing the pyrrolo[2,3-b]pyridine core bearing a nitrile group.
- Formylation using POCl3/DMF is effective for introducing aldehyde functionality at the 3-position, which can be further converted to nitriles.
- N-alkylation or reductive amination with cyclobutyl amines efficiently installs the cyclobutyl substituent at the nitrogen.
- These methods yield the target compound in moderate to high yields (60-83%) with good regioselectivity.
- Purification and characterization techniques ensure high purity and structural integrity suitable for further applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrrolopyridine core .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds can exhibit various biological activities including anti-inflammatory, analgesic, and anticancer properties. For instance, studies have demonstrated that modifications to the pyrrolo[2,3-b]pyridine structure can enhance its interaction with biological targets such as enzymes and receptors involved in disease processes .
Drug Development
Recent investigations have focused on the synthesis of 1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a lead compound for developing new therapeutic agents. The compound has shown promise in preclinical models for treating conditions such as cancer and neurodegenerative diseases. The cyclobutyl moiety contributes to the compound's ability to penetrate biological membranes effectively, enhancing its bioavailability .
Cosmetic Applications
Although primarily studied for medicinal purposes, there is emerging interest in the cosmetic applications of pyrrolo[2,3-b]pyridine derivatives. Their antioxidant properties may provide benefits in skin care formulations aimed at reducing oxidative stress and improving skin health . Formulations incorporating these compounds are being evaluated for their efficacy in topical applications .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the compound’s ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective effects of this compound in models of neurodegeneration. The study reported that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis. By binding to the FGFRs, the compound can inhibit their activity, leading to reduced cancer cell proliferation and migration .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cyclobutyl group in the target compound provides a balance between steric bulk and conformational flexibility compared to smaller (methyl) or larger (tert-butyl) substituents. This may optimize interactions with hydrophobic binding pockets in biological targets .
- Ring System Modifications: Replacing the pyrrolo[2,3-b]pyridine core with thieno[2,3-b]pyridine () introduces sulfur, altering electronic properties and enabling applications in materials science (e.g., LED components) rather than pharmacology .
Physicochemical Properties
- Thermodynamic Stability : Cyclobutyl’s ring strain may lower thermal stability compared to unstrained tert-butyl analogs, as observed in differential scanning calorimetry (DSC) studies of related compounds .
Biological Activity
1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-b]pyridine core with a cyclobutyl group and a carbonitrile substituent. Its molecular formula is with a molecular weight of approximately 174.21 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within the pyrrolo[2,3-b]pyridine family often act as kinase inhibitors, which are crucial in regulating cellular processes such as proliferation and apoptosis.
Targeting Kinases
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit key kinases involved in cancer progression. For instance, compounds derived from this scaffold have demonstrated inhibition against targets such as TNIK (TRAF2 and NCK interacting kinase), with some derivatives achieving IC50 values lower than 1 nM . This high potency suggests a strong potential for therapeutic applications in oncology.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | TNIK | <1 | Inhibition of IL-2 secretion |
| Analog A (similar structure) | Akt | 61 | Decreased phosphorylation of GSK3β |
| Analog B (related compound) | JAK2 | 22 | Antiproliferative effects |
Case Studies
Several studies have explored the biological implications of pyrrolo[2,3-b]pyridine derivatives:
- Inhibition of TNIK : A recent study highlighted the effectiveness of certain pyrrolo[2,3-b]pyridine derivatives in inhibiting TNIK, which is associated with IL-2 secretion in T-cells. The findings suggest that these compounds could be developed as immunomodulators for treating autoimmune diseases .
- Cancer Treatment Potential : Another study evaluated the antiproliferative effects of these compounds against various cancer cell lines. The results indicated significant growth inhibition in breast cancer and melanoma cell lines, underscoring their potential as anticancer agents .
- Selectivity Profile : Research on structural modifications revealed that specific substitutions on the pyrrole ring enhanced selectivity towards certain kinases while minimizing off-target effects, which is critical for reducing side effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
